molecular formula C14H16O6 B1420011 Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate CAS No. 70909-46-5

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1420011
CAS RN: 70909-46-5
M. Wt: 280.27 g/mol
InChI Key: QKDCYXNBYBQHTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the preparation of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2- (3,4,5-trimethoxy phenyl) acetamide involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques . The density functional theory (DFT) investigation was performed by using the B3LYP level of theory at 6-311++G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, Ethyl 3-(3,4-dimethoxyphenyl)propionate has a refractive index n20/D 1.513 (lit.), boiling point 193 °C/20 mmHg (lit.), melting point 13 °C (lit.), and density 1.112 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates undergo a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, which are important in the production of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Formation of Bioactive Compounds

Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate is synthesized and used for condensation with thiourea to afford thiopyrimidine, leading to the creation of new thio-analogues of DABO's and HEPT, which are significant in studies of biological activity against HBV (Aal, 2002).

Metabolite Synthesis in Disease-Modifying Antirheumatic Drugs

This compound is involved in the synthesis of metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603. The metabolites have been studied for their pharmacological properties, including anti-inflammatory effects (Baba et al., 1998).

Stereoselective Synthesis of Cyclobutene Derivatives

A three-component, one-pot reaction involving this compound is used for the stereoselective synthesis of cyclobutene derivatives, an efficient route yielding high yields (Aboee-Mehrizi et al., 2011).

Synthesis of Bridged-Ring Nitrogen Compounds

It is used in the synthesis of various bridged-ring nitrogen compounds which act as conformationally restricted dopamine analogues. This has implications in the study of neurological compounds and treatments (Gentles et al., 1991).

Formation of Pyrazole Derivatives

The compound is instrumental in the synthesis of novel pyrazole derivatives, which are characterized for their structure and have applications in various fields, including pharmaceuticals (Patel et al., 1991).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, 4-(3,4-Dimethoxyphenyl)butyric acid can cause serious eye irritation. It is recommended to wear eye protection/ face protection and to wash skin thoroughly after handling .

Future Directions

The future directions of similar compounds involve various areas. For instance, the diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .

properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-4-20-14(17)11(16)8-10(15)9-5-6-12(18-2)13(7-9)19-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCYXNBYBQHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655689
Record name Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate

CAS RN

70909-46-5
Record name Ethyl 3,4-dimethoxy-α,γ-dioxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70909-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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